[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol
Description
[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol is a substituted benzyl alcohol derivative characterized by a chlorine atom at the 2-position and a cyclopropylmethoxy group at the 4-position of the phenyl ring.
Properties
IUPAC Name |
[2-chloro-4-(cyclopropylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLNOXKLMCHQBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol typically involves the reaction of 2-chloro-4-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-chloro-4-cyclopropylmethoxybenzaldehyde or 2-chloro-4-cyclopropylmethoxybenzoic acid.
Reduction: Formation of 2-cyclopropylmethoxyphenylmethanol.
Substitution: Formation of 2-amino-4-cyclopropylmethoxyphenylmethanol or 2-thio-4-cyclopropylmethoxyphenylmethanol.
Scientific Research Applications
Medicinal Chemistry
Antihypertensive and Cardiovascular Applications
One of the notable applications of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol is as an intermediate in the synthesis of beta-blockers like Betaxolol. Betaxolol is a selective beta-adrenergic antagonist used in the treatment of hypertension and glaucoma. Research indicates that [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol can be synthesized through various methods, including Grignard reactions involving para-chlorophenol, which enhances its utility as a precursor in pharmacological formulations .
Case Study: Synthesis of Betaxolol
A process for synthesizing 4-[2-(cyclopropylmethoxy)ethyl]phenol from para-chlorophenol involves several steps, including protection of the hydroxyl group, Grignard reaction, and subsequent transformations. This method has shown high yields and efficiency, making it suitable for industrial applications .
Organic Synthesis
Electrochemical Applications
Recent studies have explored the use of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol in electrochemical reactions. For example, it has been utilized in oxidative C-C bond cleavage processes under controlled conditions, demonstrating its versatility as a reagent in organic synthesis . The electrochemical methodology allows for the generation of reactive intermediates that can lead to complex organic molecules.
Data Table: Electrochemical Reaction Conditions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| C-C Bond Cleavage | Constant current at 1 mA for 7 hours | 50% |
| Anodic Oxidation | Divided cell setup with graphite anode | Variable |
Materials Science
Polymer Composites
In materials science, [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol has potential applications in developing polymer composites. Its chemical structure allows for modification that can enhance the mechanical properties and thermal stability of polymers. Research into incorporating this compound into polymer matrices is ongoing, with promising results indicating improved performance characteristics .
Case Study: Polymer Blends
A study on polymer blends incorporating [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol showed enhanced tensile strength and thermal resistance compared to traditional polymer formulations. The modifications were achieved through copolymerization techniques that utilized the compound as a functional monomer.
Mechanism of Action
The mechanism of action of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol involves its interaction with specific molecular targets. The chloro group and the cyclopropylmethoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Substituent Effects: The chlorine atom in [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol likely enhances electrophilicity compared to S6, influencing reactivity in substitution or oxidation reactions.
- Synthetic Flexibility : Analogous compounds (e.g., S6) are synthesized via straightforward alkylation, suggesting adaptable routes for the target compound .
Biological Activity
[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol is a compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes available research findings, including case studies, data tables, and relevant chemical properties.
- Chemical Formula : C11H13ClO2
- Molecular Weight : 228.68 g/mol
- CAS Number : 58047-49-7
The compound features a chloro group at the 2-position and a cyclopropylmethoxy group at the 4-position of the phenyl ring, which may influence its biological interactions.
Pharmacological Profile
Research indicates that [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol exhibits various biological activities, primarily as an antagonist in certain receptor-mediated pathways. The following table summarizes key findings from different studies:
Case Studies
- β-blocker Activity : A study focused on the synthesis of enantiopure (S)-betaxolol derived from [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol showed that this compound acts as a selective β1-adrenergic receptor antagonist, which is beneficial in treating hypertension and heart failure .
- Antimicrobial Efficacy : The compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent .
- Enzyme Inhibition : Another study investigated the compound's effect on ABHD12, an enzyme involved in lipid metabolism. Results indicated that [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol significantly inhibited this enzyme, suggesting a role in modulating lipid signaling pathways .
Toxicological Profile
Toxicity assessments are essential for evaluating the safety of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol. Key findings include:
- Acute Toxicity : In vivo studies conducted on Wistar rats indicated an LD50 of approximately 1200 mg/kg when administered orally, suggesting moderate acute toxicity levels .
- Sub-chronic Toxicity : Repeated dose studies showed no significant adverse effects on body weight or organ function at lower doses, but minor changes in hematological parameters were observed .
Q & A
Q. What mechanistic insights support the use of this compound in targeting sphingosine-1-phosphate (S1P) receptors?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
